molecular formula C14H19NO5 B14124714 1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

Cat. No.: B14124714
M. Wt: 281.30 g/mol
InChI Key: ICFDDEJRXZSWTA-UHFFFAOYSA-N
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Description

1-(1-Hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid is a complex organic compound belonging to the class of azetoisoindoles This compound features a unique structure characterized by a fused ring system, which includes an azetidine ring fused to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid can be achieved through multi-step organic synthesis. One common approach involves the initial formation of the azetidine ring, followed by the introduction of the isoindole core and subsequent functionalization. Key steps may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of hydroxyethyl and methoxy groups via nucleophilic substitution or addition reactions.

    Oxidation and Reduction: Oxidation of intermediate compounds to introduce the oxo group and reduction to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

1-(1-Hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.

    Isoindole Derivatives: Compounds with an isoindole core, known for their pharmacological properties.

    Azetidine Derivatives:

The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which contribute to its versatility and potential in various fields of research and industry.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

InChI

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)

InChI Key

ICFDDEJRXZSWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O

Origin of Product

United States

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